molecular formula C12H17N3O2 B1427124 1-Ethyl-4-(3-nitro-phenyl)-piperazine CAS No. 943189-24-0

1-Ethyl-4-(3-nitro-phenyl)-piperazine

Cat. No. B1427124
M. Wt: 235.28 g/mol
InChI Key: DBFXVOLMGLPKMW-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-nitro-phenyl)-piperazine (ENP) is a chemical compound that has been used in scientific research and experiments for various purposes. It is a derivative of piperazine and belongs to the class of compounds known as nitrophenylpiperazines. ENP is a white crystalline solid with a melting point of about 110-112 °C. It is soluble in water, ethanol, and other common organic solvents. ENP is a versatile compound that has been used in a variety of scientific applications, including drug development, biochemistry and physiology research, and laboratory experiments.

Scientific Research Applications

Antimicrobial Studies

Compounds synthesized from piperazine derivatives, including those related to 1-Ethyl-4-(3-nitro-phenyl)-piperazine, have been evaluated for their antimicrobial properties. For instance, a study by Rajkumar, Kamaraj, and Krishnasamy (2014) involved the synthesis of various piperazine derivatives and their subsequent testing for antibacterial and antifungal activities. Some of these compounds demonstrated excellent antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Insecticide Development

Piperazine derivatives have also been explored as potential insecticides. A study by Cai et al. (2010) focused on the design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine. The research showed that many of these compounds displayed growth-inhibiting or larvicidal activities against armyworms, indicating the potential of piperazine derivatives in insecticide development (Cai et al., 2010).

Antiviral Research

In the field of antiviral research, Al-Masoudi et al. (2007) synthesized new 5-substituted Piperazinyl-4-nitroimidazole Derivatives to develop non-nucleoside reverse transcriptase inhibitors with potential anti-HIV activity. This study highlights the application of piperazine derivatives in developing treatments for viral infections (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Structural Analysis in Coordination Chemistry

Piperazine derivatives have been used in coordination chemistry for forming complexes with various metals. Prakash et al. (2014) conducted a study involving the structural analysis of complexes formed by a piperazine derivative with Ni(II), Zn(II), and Cd(II). This research provides insights into the potential applications of such compounds in materials science and catalysis (Prakash et al., 2014).

Antimalarial Activity

Piperazine derivatives have also been studied for their antimalarial properties. Cunico et al. (2009) investigated the structures of three piperazine derivatives with potential anti-malarial activity. This study contributes to the ongoing research in finding new treatments for malaria (Cunico et al., 2009).

Safety And Hazards

While I couldn’t find specific safety data for “1-Ethyl-4-(3-nitro-phenyl)-piperazine”, it’s important to handle all chemicals with care. For example, Ethyl 4-aminobenzoate, a related compound, can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction3.


Future Directions

The field of organic chemistry is always advancing, with new synthetic routes and reactions being discovered regularly. For instance, new methods for the synthesis of pyridinium salts and related compounds are a topic of ongoing research1.


Please consult with a chemistry professional or refer to specific scientific literature for more detailed and accurate information. I hope this general information is helpful!


properties

IUPAC Name

1-ethyl-4-(3-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15(16)17/h3-5,10H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFXVOLMGLPKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(3-nitrophenyl)piperazine

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-4-nitrobenzene (3.2 mL, 29.7 mmol) and 1-ethylpiperazine (7.6 mL, 59.4 mmol, 2 equiv) was heated to reflux for 117 h. After cooling to rt, the reaction mixture was diluted with H2O and DCM/MeOH, 9:1. The aqueous layer was separated and extracted with DCM/MeOH, 9:1. The organic phase was washed with brine, dried (Na2SO4), filtered and concentrated. Purification of the residue by silica gel column chromatography (DCM/MeOH, 1:0→95:5) afforded 6 g of the title compound as a brown oil: ESI-MS: 236.0 [M+H]+; tR=2.49 min (System 1); TLC: Rf=0.26 (DCM/MeOH, 95:5).
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3.2 mL
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7.6 mL
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DCM MeOH
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Synthesis routes and methods II

Procedure details

A mixture of 1-fluoro-3-nitrobenzene (3.2 mL, 29.7 mmol) and N-ethyl-piperazine (7.6 mL, 59.4 mmol, 2 equiv) is heated to reflux and stirred for 117 h. The reaction mixture is allowed to cool to RT and diluted with H2O (40 mL) and DCM/MeOH (9:1, 80 mL). The aqueous layer is separated and extracted with DCM/MeOH (9:1). The organic phase is washed with brine, dried (Na2SO4), filtered and concentrated. Purification of the crude product by silica gel column chromatography (DCM/MeOH, 1:0→95:5) affords the title compound as a brown oil: ESI-MS: 236.0 [MH]+; tR=2.49 min (purity: 99%, system 1); TLC: Rf=0.26 (DCM/MeOH, 95:5).
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3.2 mL
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7.6 mL
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40 mL
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solvent
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DCM MeOH
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80 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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